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methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative of significant
interest in medicinal chemistry and pharmaceutical development. Its core structure serves as a
versatile scaffold and a key intermediate in the synthesis of several targeted therapeutic
agents, most notably tyrosine kinase inhibitors. This technical guide provides a comprehensive
overview of the known physical and chemical properties of this compound, plausible
experimental protocols for its synthesis, and an exploration of its role in the context of drug
discovery, particularly in the development of anticancer therapies. All quantitative data is
presented in structured tables for ease of reference, and key processes are visualized through
detailed diagrams.

Physicochemical Properties

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a multifaceted molecule with a range of
physicochemical properties that are critical to its function as a synthetic intermediate. A
summary of its key properties is provided below.
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Identification and Structure

Property Value

IUPAC Name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
CAS Number 77156-85-5

Molecular Formula C13H12CINO3[1][2]

Molecular Weight 265.69 g/mol [1][2]

Canonical SMILES CCOC(=0O)clcnc2cc(cecc2cel[Cl)oC

INChl Key IXMRUGGFGJIANG-UHFFFAOYSA-N

Calculated Physicochemical Data

The following table summarizes key physicochemical parameters that have been calculated for
this compound. These values are essential for predicting its behavior in various chemical and
biological systems.

Property Value Source

logP 3.6641 Chemdiv
logD 3.6641 Chemdiv
logSw -4.3104 Chemdiv
Hydrogen Bond Acceptors 5 Chemdiv
Polar Surface Area 37.388 A2 Chemdiv

Note: Experimental data for properties such as melting point and boiling point are not readily
available in the surveyed literature. The provided data is based on computational models.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 4-chloro-7-
methoxyquinoline-3-carboxylate is not widely published, a plausible synthetic route can be

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://data.epo.org/publication-server/rest/v1.0/publication-dates/20200311/patents/EP3620452NWA1/document.pdf
https://patents.google.com/patent/WO2019092625A1/en
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20200311/patents/EP3620452NWA1/document.pdf
https://patents.google.com/patent/WO2019092625A1/en
https://www.benchchem.com/product/b1348935?utm_src=pdf-body
https://www.benchchem.com/product/b1348935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

constructed based on established methodologies for analogous quinoline derivatives. The
following represents a generalized, multi-step synthesis.

Plausible Synthetic Workflow

The synthesis likely proceeds through a Gould-Jacobs reaction followed by chlorination.
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Starting Materials
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A plausible synthetic workflow for Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate.
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Detailed Methodologies (Hypothetical)

Step 1: Synthesis of Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (Intermediate
Anilinomethylene)

 In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl
(ethoxymethylene)malonate.

o Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours. The reaction can be
monitored by thin-layer chromatography (TLC).

e Upon completion, the ethanol byproduct is removed under reduced pressure. The crude
product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

e The crude intermediate from Step 1 is added to a high-boiling point solvent, such as
Dowtherm A or diphenyl ether.

e The mixture is heated to a high temperature (typically around 250°C) to induce cyclization.
This reaction is usually complete within 1-2 hours.

e Upon cooling, the product precipitates out of the solvent and can be collected by filtration.
The solid is washed with a non-polar solvent like hexane to remove residual high-boiling
solvent.

Step 3: Synthesis of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

The dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is suspended in an excess of
phosphorus oxychloride (POCIs).

e The mixture is heated to reflux (around 110°C) and maintained at this temperature for
several hours until the reaction is complete, as indicated by TLC.

 After cooling, the excess POCIs is carefully removed under reduced pressure.

e The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium
bicarbonate solution).
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e The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl
acetate).

e The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent
is evaporated to yield the crude product.

 Purification is typically achieved by recrystallization from a suitable solvent system, such as
ethanol/water or ethyl acetate/hexane.

Role in Drug Development

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a crucial building block in the synthesis
of several targeted therapies, particularly multi-kinase inhibitors used in oncology. Its chemical
structure allows for further functionalization, making it an ideal precursor for complex drug

molecules.

A notable application is in the synthesis of Lenvatinib, an oral receptor tyrosine kinase (RTK)
inhibitor.[3] Lenvatinib targets vascular endothelial growth factor (VEGF) receptors, fibroblast
growth factor (FGF) receptors, and other kinases implicated in tumor growth and angiogenesis.

Representative Signaling Pathway: Receptor Tyrosine
Kinase (RTK) Inhibition

The end-products synthesized from Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate often
function by inhibiting receptor tyrosine kinases. The diagram below illustrates a generalized
RTK signaling pathway, which is a common target for such inhibitors.
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A generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors derived
from this compound.

Spectral Data

While specific, high-resolution spectral data for Ethyl 4-chloro-7-methoxyquinoline-3-
carboxylate is not publicly available in the reviewed literature, several chemical suppliers
indicate its availability upon request. Researchers requiring this data for characterization are
advised to consult commercial suppliers. The expected spectral features would include:

IH NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), aromatic
protons on the quinoline ring, and a singlet for the methoxy group protons.

e 13C NMR: Resonances for the carbonyl carbon of the ester, carbons of the quinoline ring
system, the methoxy carbon, and the ethyl group carbons.

» IR Spectroscopy: Characteristic absorption bands for the C=0 stretch of the ester, C-O
stretches, C-Cl stretch, and aromatic C=C and C-H stretches.

o Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the
compound (265.69 g/mol ) and characteristic fragmentation patterns.

Conclusion

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate is a compound of considerable
importance in the field of synthetic medicinal chemistry. Its well-defined structure and reactive
sites make it an invaluable intermediate for the construction of complex, biologically active
molecules. While a comprehensive public database of its experimental physical and spectral
properties is lacking, its established role as a precursor to potent tyrosine kinase inhibitors
underscores its significance in the ongoing development of targeted cancer therapies. Further
research into the properties and applications of this and related quinoline derivatives is likely to
yield new opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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